1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound categorized under the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features and reactivity. The molecular formula for this compound is , and it has a molecular weight of approximately 268.11 g/mol.
The synthesis of 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be approached through various methods, primarily focusing on the formation of the triazole ring and subsequent functionalization. One common method involves:
Technical details include controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. The use of advanced synthesis planning tools can facilitate the identification of feasible synthetic routes.
The molecular structure of 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be represented using various structural notations:
InChI=1S/C10H10BrN5/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
JPWJRTAUZXBJRE-UHFFFAOYSA-N
CC1=C(C=CC(=C1)N2C=C(N=N2)C=O)Br
These representations highlight the arrangement of atoms and the connectivity within the molecule, providing insight into its reactivity and potential interactions with biological targets.
The compound can participate in various chemical reactions typical of triazoles and amines:
These reactions are significant in developing new derivatives with enhanced biological activity or different functional properties.
The mechanism of action for compounds like 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine often involves interaction with specific biological targets:
Data from pharmacological studies would be essential to elucidate specific targets and confirm efficacy.
The physical and chemical properties of 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine include:
These properties are crucial for determining the compound's behavior in various environments and its suitability for specific applications.
The primary applications of 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine include:
Research continues to explore its efficacy and safety profiles in these applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4